1-(thiophen-2-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide
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Description
1-(thiophen-2-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H19NO2S3 and its molecular weight is 401.56. The purity is usually 95%.
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Biological Activity
1-(Thiophen-2-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide is a novel compound featuring a complex thiophene structure that has garnered attention for its potential biological activities. Thiophene derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive understanding of its therapeutic potential.
Chemical Structure
The compound's structure is characterized by a cyclopentanecarboxamide backbone substituted with thiophene moieties. The presence of multiple thiophene rings is believed to enhance its biological activity through various mechanisms.
Anti-inflammatory Properties
Thiophene-based compounds have been extensively studied for their anti-inflammatory properties. Studies indicate that compounds with similar structures can inhibit key inflammatory mediators. For instance, a related thiophene derivative showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM .
Table 1: Summary of Anti-inflammatory Effects of Thiophene Derivatives
Compound | Concentration (µM) | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) |
---|---|---|---|
Thiophene Derivative A | 10 | 63 | 57 |
Thiophene Derivative B | 100 | 50 | 45 |
Anticancer Activity
The anticancer potential of thiophene derivatives has been documented in various studies. For example, compounds similar to our target structure demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 50 µM to over 100 µM depending on the specific derivative and cell line tested .
Table 2: Cytotoxic Activity of Thiophene Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HepG2 | 66 ± 1.20 |
Compound B | MCF-7 | 50 ± 0.47 |
Compound C | HepG2 | 54 ± 0.25 |
Antimicrobial Activity
Recent studies have also evaluated the antimicrobial properties of thiophene derivatives. These compounds have shown effectiveness against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The synthesis of new thiophene-based compounds has led to promising results in combating bacterial infections .
Table 3: Antimicrobial Efficacy of Thiophene Compounds
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | S. pneumoniae | 32 µg/mL |
Compound E | P. aeruginosa | 16 µg/mL |
The biological activities of thiophene derivatives are often attributed to their ability to modulate key signaling pathways involved in inflammation and cancer progression. For instance, inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes has been identified as a mechanism through which these compounds exert their anti-inflammatory effects . Additionally, the ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways has been noted in several studies.
Case Studies
- Case Study on Anti-inflammatory Action : A study involving a thiophene derivative demonstrated significant reduction in inflammation markers in an animal model when administered at a dosage of 20 mg/kg. The compound effectively inhibited mast cell degranulation, showcasing its potential as an anti-inflammatory agent .
- Case Study on Anticancer Activity : In vitro testing revealed that certain thiophene derivatives exhibited potent cytotoxicity against HepG2 cells, with IC50 values comparable to established chemotherapeutic agents like Sorafenib. This suggests that these compounds could serve as lead candidates for further development in cancer therapy .
Properties
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S3/c22-18(14-7-11-24-13-14)16-6-5-15(26-16)12-21-19(23)20(8-1-2-9-20)17-4-3-10-25-17/h3-7,10-11,13H,1-2,8-9,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXYUXPLUCZLDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.